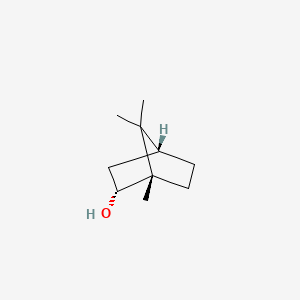![molecular formula C17H32O3 B10753321 16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]- CAS No. 129099-96-3](/img/structure/B10753321.png)
16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Heptadecyne-1,2,4-triol, [S-(R,R)]-** is an organic compound with the molecular formula C₁₇H₃₂O₃. It is characterized by the presence of a triple bond (alkyne) and three hydroxyl groups (triol) at specific positions on the carbon chain. This compound is notable for its stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]- typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with a long-chain alkyne, such as 1-heptadecyne.
Hydroxylation: The introduction of hydroxyl groups can be achieved through hydroboration-oxidation reactions. For instance, 1-heptadecyne can be treated with borane (BH₃) followed by hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (NaOH) to form the triol.
Stereoselective Synthesis: Ensuring the correct stereochemistry ([S-(R*,R*)]-) may require chiral catalysts or specific reaction conditions to control the formation of stereoisomers.
Industrial Production Methods
Industrial production of 16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl groups in 16-Heptadecyne-1,2,4-triol can undergo oxidation to form carbonyl compounds (e.g., aldehydes or ketones) using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride (SOCl₂) or tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with Pd/C or Lindlar’s catalyst for partial reduction.
Substitution: SOCl₂, TsCl, or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Conversion to alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 16-Heptadecyne-1,2,4-triol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemical effects in organic reactions.
Biology
In biological research, this compound can be used to study the effects of alkyne and hydroxyl groups on biological systems. It may serve as a model compound for understanding lipid metabolism and enzyme interactions.
Medicine
Potential medicinal applications include its use as a precursor for drug development. The hydroxyl groups can be modified to create derivatives with specific biological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, 16-Heptadecyne-1,2,4-triol can be used in the synthesis of specialty chemicals, surfactants, and polymers. Its ability to undergo various chemical transformations makes it valuable for producing a wide range of products.
Mécanisme D'action
The mechanism by which 16-Heptadecyne-1,2,4-triol exerts its effects depends on its interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Heptadecyne: A simpler alkyne without hydroxyl groups.
1,2,4-Trihydroxyheptadecane: A saturated analog with similar hydroxyl functionality but lacking the alkyne group.
16-Heptadecen-1,2,4-triol: An analog with a double bond instead of a triple bond.
Uniqueness
16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]- is unique due to its combination of an alkyne and three hydroxyl groups, along with its specific stereochemistry. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
129099-96-3 |
|---|---|
Formule moléculaire |
C17H32O3 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(2S,4S)-heptadec-16-yne-1,2,4-triol |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h1,16-20H,3-15H2/t16-,17-/m0/s1 |
Clé InChI |
OHLQBKZXSJYBMK-IRXDYDNUSA-N |
SMILES isomérique |
C#CCCCCCCCCCCC[C@@H](C[C@@H](CO)O)O |
SMILES canonique |
C#CCCCCCCCCCCCC(CC(CO)O)O |
melting_point |
76 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)


![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)






